Oxindanac Oxindanac Oxindanac is a member of benzophenones.
Brand Name: Vulcanchem
CAS No.: 99910-67-5
VCID: VC14493305
InChI: InChI=1S/C17H14O4/c18-15-9-13-11(6-7-12(13)17(20)21)8-14(15)16(19)10-4-2-1-3-5-10/h1-5,8-9,12,18H,6-7H2,(H,20,21)
SMILES:
Molecular Formula: C17H14O4
Molecular Weight: 282.29 g/mol

Oxindanac

CAS No.: 99910-67-5

Cat. No.: VC14493305

Molecular Formula: C17H14O4

Molecular Weight: 282.29 g/mol

* For research use only. Not for human or veterinary use.

Oxindanac - 99910-67-5

Specification

CAS No. 99910-67-5
Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol
IUPAC Name 5-benzoyl-6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
Standard InChI InChI=1S/C17H14O4/c18-15-9-13-11(6-7-12(13)17(20)21)8-14(15)16(19)10-4-2-1-3-5-10/h1-5,8-9,12,18H,6-7H2,(H,20,21)
Standard InChI Key XMTKXTUIUKKGIL-UHFFFAOYSA-N
Canonical SMILES C1CC2=CC(=C(C=C2C1C(=O)O)O)C(=O)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Composition

Oxindanac is systematically named 5-benzoyl-2,3-dihydro-6-hydroxy-1H-indene-1-carboxylic acid and is alternatively referred to by its developmental code CGP-6258 or synonym Oxindazac . Its molecular weight is 282.29 g/mol, and it is registered under the CAS number 68548-99-2 . The compound’s structure integrates a fused indene ring system substituted with hydroxyl, carboxylic acid, and benzoyl groups, features that position it within the oxindole derivative family .

Physicochemical Properties

Experimental and predicted physicochemical parameters for Oxindanac include:

PropertyValueMethod
Boiling Point499.1 ± 45.0 °CPredicted
Density1.361 ± 0.06 g/cm³Predicted
pKa3.92 ± 0.20Predicted

The relatively low pKa (3.92) of the carboxylic acid group suggests moderate aqueous solubility under acidic conditions, a common trait among non-steroidal anti-inflammatory drugs (NSAIDs) . The benzoyl and hydroxyl substituents likely contribute to its lipophilicity, influencing membrane permeability and protein binding .

Oxindole Scaffold and Pharmacological Relevance

Oxindole in Natural Products and Drug Discovery

Oxindole derivatives are widely recognized for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects . The oxindole core, first isolated from Uncaria tomentosa (cat’s claw plant), serves as a privileged scaffold in medicinal chemistry due to its ability to interact with multiple biological targets . Modifications at the C3, C5, and C7 positions of the oxindole structure—mirrored in Oxindanac’s substitution pattern—are frequently employed to optimize pharmacokinetic and pharmacodynamic profiles .

Mechanistic Insights from Structural Analogues

While direct studies on Oxindanac’s mechanism are scarce, structurally related NSAIDs typically inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis . The presence of a carboxylic acid group in Oxindanac aligns with COX inhibition mechanisms observed in drugs like indomethacin, where the acidic moiety coordinates with arginine residues in the enzyme’s active site . Additionally, the benzoyl group may enhance binding affinity through hydrophobic interactions with COX’s arachidonic acid channel .

Synthetic and Analytical Considerations

Analytical Characterization

Industrial-scale production would require rigorous quality control measures. Predicted analytical strategies include:

  • HPLC-MS for quantifying enantiomeric purity, given the potential for chiral centers in the indene system .

  • X-ray crystallography to resolve the three-dimensional arrangement of substituents, particularly the spatial relationship between the carboxylic acid and benzoyl groups .

Pharmacokinetic and Toxicological Profiling

Metabolism and Excretion

Oxindole derivatives commonly undergo hepatic metabolism via cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9 . Phase II conjugation reactions (glucuronidation, sulfation) at the hydroxyl and carboxylic acid groups would likely dominate Oxindanac’s biotransformation, with renal excretion of resultant metabolites .

Toxicity Considerations

Structural alerts for potential toxicity include:

  • Reactive oxygen species (ROS) generation from phenolic hydroxyl groups under oxidative stress conditions .

  • Gastrointestinal irritation risk inherent to carboxylic acid-containing NSAIDs via COX-1 inhibition in the gastric mucosa .

Comparative Analysis with Marketed NSAIDs

Structural Differentiation

Unlike traditional NSAIDs (e.g., ibuprofen, diclofenac), Oxindanac’s fused indene system imposes conformational constraints that may enhance target selectivity. The benzoyl substituent introduces π-π stacking potential absent in simpler arylpropionic acid derivatives .

Future Research Directions

Unresolved Questions

  • Enantiomeric specificity: Whether the (S)- or (R)-configuration governs COX inhibition efficacy remains unexplored in public literature.

  • Polypharmacology: Potential off-target interactions with prostaglandin receptors or ion channels warrant investigation .

Development Opportunities

  • Prodrug formulations: Esterification of the carboxylic acid group could improve oral bioavailability while mitigating gastric toxicity .

  • Combination therapies: Synergy with antioxidant agents (e.g., N-acetylcysteine) might counteract ROS-mediated side effects .

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